molecular formula C17H13NO2S B11840006 5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide CAS No. 23018-38-4

5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide

Cat. No.: B11840006
CAS No.: 23018-38-4
M. Wt: 295.4 g/mol
InChI Key: ZXFXICSWANUESF-UHFFFAOYSA-N
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Description

5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide is a complex organic compound with the molecular formula C17H13NO2S. It is known for its unique structure, which includes a benzothienoisoquinoline core with two methyl groups and an oxygenated sulfur atom.

Preparation Methods

The synthesis of 5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis .

Chemical Reactions Analysis

5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly targeting the oxygenated sulfur atom.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to interact with specific enzymes, receptors, or other biomolecules. The exact pathways and molecular targets are subjects of ongoing research, and detailed mechanisms are yet to be fully elucidated .

Comparison with Similar Compounds

5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide can be compared with other benzothienoisoquinoline derivatives. Similar compounds include:

  • 5,11-Dimethyl1benzothieno[3,2-g]isoquinoline : This compound has a similar core structure but differs in the position of the sulfur atom and the oxidation state.
  • Benzofuro[2,3-g]isoquinoline,5,11-dimethyl- : Another related compound with a different heterocyclic system.

The uniqueness of 5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide lies in its specific substitution pattern and the presence of the dioxide group, which imparts distinct chemical and physical properties .

Properties

CAS No.

23018-38-4

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

5,11-dimethyl-[1]benzothiolo[2,3-g]isoquinoline 6,6-dioxide

InChI

InChI=1S/C17H13NO2S/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)21(17,19)20/h3-9H,1-2H3

InChI Key

ZXFXICSWANUESF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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